Feudomycin D

Description

Contextualization within the Anthracycline Antibiotic Class

Anthracyclines constitute a significant class of antibiotics characterized by a tetracyclic molecule featuring an anthraquinone (B42736) backbone connected to a sugar moiety via a glycosidic linkage. nih.gov These compounds are well-known for their mechanism of action, which primarily involves intercalation with DNA, interference with topoisomerase II, and the generation of free radicals. ontosight.ainih.gov This multifaceted activity leads to DNA damage, inhibiting nucleic acid synthesis and inducing apoptosis in rapidly dividing cells. ontosight.ainih.gov

Feudomycin D fits within this class due to its characteristic chemical structure, which includes a tetrahydroanthraquinone (B8792033) backbone and a daunosamine (B1196630) sugar moiety. ontosight.ai The specific stereochemistry of this compound, designated as (7r-(7-alpha,8-beta,10-beta)), is considered crucial for its biological activity. ontosight.ai Other prominent anthracyclines, such as daunorubicin (B1662515) and doxorubicin (B1662922), are widely studied and utilized, with daunorubicin being among the first anthracyclines discovered. ontosight.ainih.gov

Historical Overview of this compound Discovery and Initial Characterization

The discovery of this compound is intrinsically linked to the study of secondary metabolites produced by Streptomyces species. It has been identified as a metabolite of Streptomyces coeruleorubidus. Research indicates that auramycinone (B1197653), another anthracycline-related compound, can be converted into this compound by S. coeruleorubidus, suggesting its role within the biosynthetic pathways of this bacterium. smolecule.com

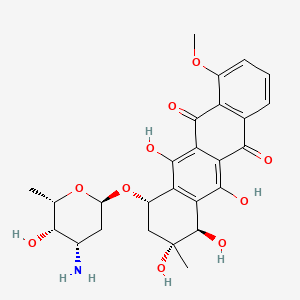

Initial characterization of this compound revealed its complex chemical name: 5,12-naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-l-lyxo-hexopyranosyl)oxy)-1-methoxy-8-methyl-6,7,8,11-tetrahydroxy-, (7r-(7-alpha,8-beta,10-beta))-. ontosight.ai Like other anthracyclines, its initial biological characterization pointed towards its ability to intercalate DNA and inhibit topoisomerase II, leading to cytotoxic effects. ontosight.ai

Broader Research Significance of this compound and Related Feudomycins

Despite not being as extensively studied or utilized as some other anthracyclines like doxorubicin or daunorubicin, this compound holds significant research importance. The ongoing investigation into less common anthracyclines like this compound is driven by the continuous need for novel compounds with improved efficacy and reduced undesirable effects, such as cardiotoxicity, which is a major limiting factor for many anthracyclines. ontosight.ai A deeper understanding of the structure-activity relationships of these compounds could lead to the development of safer and more effective therapeutic agents. ontosight.ai

The broader family of feudomycins, including Feudomycin A (also known as 13-deoxydaunorubicin) and Feudomycin B, further highlights the chemical diversity within this group. Feudomycin A has also been reported in Streptomyces coeruleorubidus. Feudomycin B, another polyketide, has shown antibacterial properties by interfering with bacterial cell membranes and ion transport, suggesting its potential in developing new antibiotics, including against multidrug-resistant bacteria. The study of the entire feudomycin family contributes to the understanding of natural product biosynthesis, chemical diversity, and the exploration of new lead compounds for various biological activities.

Structure

3D Structure

Properties

CAS No. |

80930-59-2 |

|---|---|

Molecular Formula |

C26H29NO10 |

Molecular Weight |

515.5 g/mol |

IUPAC Name |

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-4-methoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO10/c1-9-20(28)11(27)7-14(36-9)37-13-8-26(2,34)25(33)19-16(13)23(31)18-17(24(19)32)21(29)10-5-4-6-12(35-3)15(10)22(18)30/h4-6,9,11,13-14,20,25,28,31-34H,7-8,27H2,1-3H3/t9-,11-,13-,14-,20+,25+,26+/m0/s1 |

InChI Key |

YZDAWVXNKLPNLY-YAOXHJNESA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C)O)N)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C)O)N)O |

Other CAS No. |

80930-59-2 |

Synonyms |

9-methyl-10-hydroxydaunomycin feudomycin D |

Origin of Product |

United States |

Microbial Origin and Production of Feudomycin D

Isolation and Identification of Producing Microorganisms

The discovery and production of Feudomycin D are rooted in the study of Streptomyces, a genus of Gram-positive bacteria renowned for producing a wide array of antibiotics and other bioactive compounds. nih.govresearchgate.net

This compound has been identified as a product of genetically modified strains derived from Streptomyces species. While native strains like Streptomyces coeruleorubidus are known producers of various anthracyclines such as daunorubicin (B1662515) and feudomycins A, B, and C, this compound itself was notably isolated from a mutant strain. nih.govresearchgate.netnih.gov

Specifically, research involving a dpsCD deletion mutant of Streptomyces sp. strain C5 led to the production of this compound. nih.gov The wild-type strain C5 naturally produces daunorubicin, a process initiated by a propionyl-CoA starter unit. The biosynthesis involves a polyketide synthase (PKS) complex. Within the gene cluster for this pathway, the gene dpsC plays a crucial role in ensuring the fidelity of the starter unit selection. nih.gov When dpsC was deleted, the PKS complex exhibited promiscuity, utilizing both acetyl-CoA and propionyl-CoA as starter units. This alteration in the biosynthetic pathway resulted in the formation of novel anthracycline derivatives, including this compound. nih.gov

Similarly, mutant strains of Streptomyces peucetius have been developed for the production of various anthracycline metabolites. google.comgoogleapis.com Mutagenesis treatments, such as with N-methyl-N′-nitro-N-nitrosoguanidine (NTG) and UV radiation, have been applied to strains like Streptomyces coeruleorubidus ME130-A4 to generate blocked mutants. nih.govgoogle.com One such mutant, strain 4N-140, was found to produce new feudomycins and their corresponding aglycones, feudomycinones. nih.gov These genetic manipulation strategies are pivotal in generating strains capable of producing specific, often non-native, anthracyclines. google.comgoogle.com

The production of this compound appears to be highly specific and not a common metabolite of wild-type Streptomyces strains. Its synthesis is directly linked to targeted genetic modifications that alter the normal biosynthetic pathway for anthracyclines.

The key finding was that the protein DpsC acts as a "fidelity factor" for the selection of the propionyl-CoA starter unit in daunorubicin biosynthesis in Streptomyces sp. strain C5. nih.gov In the absence of a functional DpsC protein, the PKS complex incorporates acetyl-CoA approximately 60% of the time, leading to the synthesis of anthracyclines with a modified side chain, such as this compound. nih.gov Re-introduction of the dpsC gene into the mutant strain restored the wild-type production profile, confirming the specific role of this gene in preventing this compound synthesis. nih.gov

This demonstrates that strain specificity for this compound production is not inherent to a particular species but is rather conferred by specific genetic alterations. While several Streptomyces species, including S. peucetius, S. coeruleorubidus, and S. griseus, produce daunomycin-type anthracyclines, the capacity to produce this compound is dependent on the modification or absence of specific genes like dpsC that control starter unit selection in the polyketide biosynthesis pathway. nih.govgoogle.comgoogleapis.com

Table 1: Production of this compound and Related Anthracyclines by Streptomyces Strains

| Strain | Genetic Status | Key Products | Reference |

| Streptomyces sp. C5 | Wild-Type | Daunorubicin | nih.gov |

| Streptomyces sp. C5 (C5VR5) | dpsCD deletion mutant | Daunorubicin, this compound, other acetyl-CoA derived anthracyclines | nih.gov |

| S. coeruleorubidus ME130-A4 | Wild-Type | Daunomycin, Baumycins | nih.govgoogle.com |

| S. coeruleorubidus 4N-140 | NTG/UV Mutant | Feudomycin A, Feudomycin B, Feudomycinones C & D | nih.gov |

| S. peucetius var. caesius G001 | Mutant | Epidaunorubicin, 13-DHED, 4'-epi-feudomycin, ε-rhodomycinone | google.com |

Fermentation Strategies for this compound Biosynthesis

The production of this compound, like other secondary metabolites, is highly dependent on the fermentation process. Optimizing culture conditions and bioreactor design are critical for maximizing yield and ensuring consistent, scalable production.

The goal of optimizing fermentation is to create an environment that promotes microbial growth and the biosynthesis of the desired compound. frontiersin.org For Streptomyces species, several parameters are crucial and can be manipulated to enhance the production of anthracyclines. researchgate.net

Medium Composition : The choice of carbon and nitrogen sources is fundamental. frontiersin.orgresearchgate.net For instance, studies on various Streptomyces isolates have shown that different carbon sources (e.g., starch, cellobiose) and nitrogen sources (e.g., peptone, casein) can significantly impact the yield of bioactive metabolites. researchgate.net The biosynthesis of anthracyclines like this compound relies on precursors derived from primary metabolism, such as acetyl-CoA and propionyl-CoA, making the carbon source a critical factor. nih.govfrontiersin.org

pH and Temperature : Streptomyces species typically have optimal pH and temperature ranges for growth and secondary metabolite production. For example, some Streptomyces show maximum production at temperatures around 30°C and pH values ranging from 5.0 to 7.0. researchgate.netnih.gov Maintaining the pH within the optimal range throughout the fermentation process can be crucial, as pH shifts can affect enzyme activity and nutrient uptake. nih.gov

Incubation Time : The production of secondary metabolites like this compound is often growth-phase dependent, typically occurring during the stationary phase of microbial growth. Determining the optimal fermentation time is essential to harvest the product at its peak concentration. For various Streptomyces, this can range from 5 to 8 days. researchgate.net

Table 2: General Parameters for Optimizing Streptomyces Fermentation

| Parameter | Typical Range/Condition | Rationale | Reference |

| Temperature | 28-37°C | Affects enzyme kinetics and microbial growth rate. | researchgate.netnih.gov |

| pH | 5.0 - 8.0 | Influences nutrient solubility, membrane transport, and enzyme activity. | researchgate.netnih.gov |

| Carbon Source | Starch, Glucose, Cellobiose | Provides the primary building blocks (e.g., acetyl-CoA) for polyketide synthesis. | frontiersin.orgresearchgate.net |

| Nitrogen Source | Peptone, Yeast Extract, Casein | Essential for synthesis of amino acids, enzymes, and cellular components. | frontiersin.orgresearchgate.net |

| Aeration/Agitation | Shaken or Stirred Culture | Ensures sufficient dissolved oxygen for aerobic respiration and metabolite production. | nih.gov |

Transitioning from laboratory-scale shake flasks to industrial-scale bioreactors is a critical step for commercial production. nih.gov Bioreactor design focuses on providing a controlled, homogenous environment to maximize cell density and product yield. alliedacademies.orgnih.gov

Key components of a bioreactor for Streptomyces fermentation include:

Vessel : A container, often made of stainless steel or, increasingly, single-use plastics, to hold the culture medium. alliedacademies.org

Agitation System : Impellers are used to ensure proper mixing of nutrients and to break up clumps of mycelial growth, which is characteristic of Streptomyces. alliedacademies.org

Aeration System (Sparger) : Supplies sterile air or oxygen to the culture, which is crucial as Streptomyces are typically aerobic. Efficient oxygen transfer is often a limiting factor in high-density cultures. alliedacademies.org

Control Systems : Sensors and automated controllers are used to monitor and maintain optimal conditions, such as pH, temperature, dissolved oxygen levels, and nutrient feeding. alliedacademies.orgnih.gov

For a filamentous bacterium like Streptomyces, a stirred-tank bioreactor is commonly used. The design must account for the rheological challenges posed by mycelial growth, which can lead to poor mixing and oxygen transfer. Fed-batch or continuous culture strategies may be employed to maintain the culture in a productive state for longer periods and to avoid the accumulation of inhibitory byproducts. nih.govnih.gov The ability to scale up production effectively while maintaining high yields is essential for the economic viability of producing specialized compounds like this compound. alliedacademies.orgnih.gov

Structural Elucidation and Chemical Characterization of Feudomycin D and Analogs

Advanced Spectroscopic Analysis for Structure Determination

The structural elucidation of natural products like Feudomycin D typically involves a combination of high-resolution spectroscopic methods, which provide detailed information about the molecular framework, functional groups, and spatial arrangement of atoms nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the complete structure and stereochemistry of complex organic molecules such as this compound. Both one-dimensional (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are crucial. These techniques allow for the identification of proton and carbon environments, their connectivity, and through-space correlations, which are essential for assigning the relative and absolute stereochemistry of chiral centers within the aglycone and glycoside moieties. While specific detailed NMR data (e.g., chemical shifts, coupling constants) for this compound were not explicitly provided in the available literature, its structure and stereochemistry are established through such comprehensive analyses smolecule.com.

High-Resolution Mass Spectrometry (HRMS) plays a vital role in confirming the elemental composition and exact molecular weight of a compound smolecule.com. For this compound, HRMS data would provide a highly accurate mass-to-charge ratio (m/z), which can then be used to unequivocally determine its molecular formula. This technique is particularly important for natural products, where subtle differences in elemental composition can indicate distinct compounds or isomers. The molecular formula of this compound has been reported as part of its chemical characterization nih.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the chromophoric system of molecules, particularly those with conjugated double bonds or aromatic rings, such as the anthraquinone (B42736) chromophore present in anthracyclines. The characteristic absorption maxima (λmax) in the UV-Vis spectrum provide insights into the electronic transitions within the molecule, confirming the presence of the extended conjugated system typical of anthracyclines. Although specific UV-Vis absorption data for this compound were not detailed in the provided sources, this technique is routinely used to characterize anthracycline antibiotics.

Detailed Structural Features of this compound Aglycone and Glycoside Moieties

This compound is an anthracycline antibiotic characterized by a tetracyclic aglycone and a glycosidically linked sugar moiety nih.gov. Its chemical name is 5,12-naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-l-lyxo-hexopyranosyl)oxy)-1-methoxy-8-methyl-6,7,8,11-tetrahydroxy-, with a specific stereochemistry denoted as (7r-(7-alpha,8-beta,10-beta)) nih.gov.

The aglycone of this compound is based on a tetrahydroanthraquinone (B8792033) backbone, which is characteristic of the anthracycline class nih.gov. This core structure features multiple hydroxyl groups at positions C-6, C-9, and C-11, and a methoxy (B1213986) group at C-1 nih.gov. A key distinguishing feature of this compound's aglycone is the presence of a methyl group at the C-9 position and a hydroxyl group at the C-10 position, as it is also known as 9-methyl-10-hydroxydaunomycin smolecule.com.

The glycoside moiety of this compound is a daunosamine (B1196630) sugar (3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl) nih.gov. This sugar is attached to the aglycone core via a glycosidic linkage at the C-7 position. The specific stereochemistry of the daunosamine sugar and its linkage to the aglycone are crucial for the compound's biological activity nih.gov.

Comparative Structural Analysis within the Feudomycin Series (A, B, C, D) and with Other Anthracyclines (e.g., Daunorubicin (B1662515), Doxorubicin)

The Feudomycin series (A, B, C, D) and other clinically important anthracyclines like Daunorubicin and Doxorubicin (B1662922) share a common tetracyclic anthracycline core, but differ significantly in their side chains and substitution patterns, particularly at the C-9 and C-10 positions of the aglycone and the C-4 position of ring D nih.gov. These structural variations contribute to their distinct biological profiles.

Comparative Structural Features of Feudomycin Series:

The Feudomycin compounds are distinguished primarily by the nature of the side chain at C-9 and additional groups at C-10 of the daunomycinone (B1669838) aglycone.

Feudomycin A : Also known as 13-deoxydaunorubicin, it features an ethyl group at the C-9 position of its aglycone.

Feudomycin B : Characterized by an acetonyl group (2-oxopropyl) at the C-9 position. Its molecular formula is C₂₈H₃₁NO₁₀.

Feudomycin C : Similar to this compound, it possesses a methyl group at C-9 and additional groups at C-10 of the daunomycinone core.

This compound : Distinguished by a methyl group at C-9 and a hydroxyl group at C-10, as indicated by its alternative name, 9-methyl-10-hydroxydaunomycin smolecule.com.

Comparative Structural Features with Daunorubicin and Doxorubicin:

Daunorubicin and Doxorubicin are two of the most widely used anthracycline antibiotics, and their structures provide a basis for comparison with this compound nih.gov. All three compounds share the fundamental tetracyclic aglycone and a daunosamine sugar moiety attached at C-7.

Daunorubicin : Its aglycone features an acetyl group (–COCH₃) at the C-9 position. The molecular formula for Daunorubicin is C₂₇H₂₉NO₁₀.

Doxorubicin : It is structurally very similar to daunorubicin, but crucially differs by having a primary alcohol (hydroxyacetyl, –COCH₂OH) at the C-9 position, specifically at C-14 of the side chain. The molecular formula for Doxorubicin is C₂₇H₂₉NO₁₁.

Key Differences:

This compound stands apart from Daunorubicin and Doxorubicin primarily due to the nature of the substituents at C-9 and C-10 of its aglycone. While Daunorubicin has an acetyl group and Doxorubicin a hydroxyacetyl group at C-9, this compound possesses a methyl group at C-9 and an additional hydroxyl group at C-10 smolecule.com. These subtle structural variations can lead to significant differences in their physicochemical properties, biological activities, and metabolic pathways.

Table 1: Comparative Structural Features of Feudomycin Series and Related Anthracyclines

| Compound | C-9 Side Chain / Aglycone Modification | C-10 Modification | Glycoside Moiety | Molecular Formula |

| Feudomycin A | Ethyl group | - | Daunosamine | C₂₇H₃₁NO₉ |

| Feudomycin B | Acetonyl (2-oxopropyl) group | - | Daunosamine | C₂₈H₃₁NO₁₀ |

| Feudomycin C | Methyl group | Additional group | Daunosamine | Not specified |

| This compound | Methyl group | Hydroxyl group | Daunosamine | Not specified |

| Daunorubicin | Acetyl group | - | Daunosamine | C₂₇H₂₉NO₁₀ |

| Doxorubicin | Hydroxyacetyl group | - | Daunosamine | C₂₇H₂₉NO₁₁ |

Biosynthetic Pathways and Metabolic Engineering of Feudomycin D

Elucidation of the Feudomycin D Biosynthetic Route

The foundational steps for anthracycline aglycone formation involve the condensation of small carbon units. The precise route to this compound can vary depending on the producing organism and specific genetic manipulations.

The biosynthesis of daunorubicin (B1662515) and related anthracyclines, from which this compound can emerge, typically begins with the condensation of nine C-2 units derived from malonyl-CoA onto a propionyl starter moiety. lipidmaps.orgnih.gov This process leads to the formation of a C21 polyketide intermediate, which subsequently undergoes reduction, cyclization, and aromatization to yield aklanonic acid, the first stable chromophore in this pathway. lipidmaps.orgnih.gov

Aklanonic acid is then converted through a four-step enzymatic process to ε-rhodomycinone. lipidmaps.org Aklavinone is also a common precursor for several anthracyclines, and it undergoes 11-hydroxylation to form ε-rhodomycinone. nih.govnih.gov A distinct pathway for this compound production has been observed in Streptomyces coeruleorubidus, where auramycinone (B1197653) is directly converted to 11-hydroxyauramycinone and subsequently to 9-methyl-10-hydroxydaunomycin, which is this compound. wikipedia.org This highlights auramycinone as a presumptive intermediate in this specific biosynthetic context. wikipedia.org

The aglycone backbone of anthracyclines is constructed by a type II PKS. A key aspect influencing the production of this compound is the fidelity of the starter unit selection. In Streptomyces sp. strain C5, the dpsC gene product, a fatty acid ketoacyl synthase (KAS) III homologue, plays a crucial role in ensuring the preferential use of propionyl-CoA as the starter unit for daunorubicin biosynthesis. nih.gov

However, the deletion of dpsC from the daunorubicin polyketide biosynthesis gene cluster in Streptomyces sp. strain C5 leads to a promiscuous starter unit selection, resulting in the utilization of both acetyl-CoA (approximately 60%) and propionyl-CoA (approximately 40%). nih.gov This altered specificity leads to the production of desmethylaklanonic acid (from acetyl-CoA) alongside aklanonic acid (from propionyl-CoA). nih.gov Notably, this compound was identified as a new biosynthesis product among the compounds formed in this dpsC deletion mutant, indicating that its formation is linked to the altered starter unit specificity or subsequent modifications on the resulting polyketide chain. nih.gov

The following table summarizes the impact of dpsC deletion on starter unit utilization:

| Strain / Gene Status | Starter Unit Preference | Products from PKS Initial Steps | Key Observation |

| Streptomyces sp. strain C5 (Wild-type) | Propionyl-CoA (high fidelity) | Aklanonic acid | Normal daunorubicin pathway. nih.gov |

| Streptomyces sp. strain C5 (dpsC deletion) | Acetyl-CoA (ca. 60%), Propionyl-CoA (ca. 40%) | Desmethylaklanonic acid, Aklanonic acid, this compound (new product) | Promiscuous starter unit selection, this compound emerges. nih.gov |

Glycosylation is a critical step in anthracycline biosynthesis, involving the attachment of deoxyamino sugars to the aglycone. For the daunomycin class of anthracyclines, ε-rhodomycinone is typically glycosylated with TDP-daunosamine to form rhodomycin (B1170733) D, which serves as the initial glycoside intermediate. lipidmaps.org Given that this compound is described as 9-methyl-10-hydroxydaunomycin, it is inferred that it also incorporates daunosamine (B1196630) as its sugar moiety. wikipedia.org The C-7-glycosylation often utilizes dTDP-daunosamine. nih.gov The dnmV gene is involved in a ketoreduction step within the daunosamine pathway. uni.luuni.luuni.lu

This compound, being 9-methyl-10-hydroxydaunomycin, implies specific late-stage modifications such as methylation at the C-9 position and hydroxylation at C-10. wikipedia.org In the context of related anthracyclines like daunorubicin, a series of enzymatic transformations occur after glycosylation. These include the action of DauP, an esterase that removes a carbomethoxy group, and DauK, an anthracycline 4-O-methyltransferase that methylates the 4-hydroxyl position. lipidmaps.orgnih.govnih.gov Additionally, DoxA, a cytochrome P-450 enzyme, catalyzes hydroxylation and oxidation reactions at C-13 and C-14. lipidmaps.orgnih.govnih.gov While these enzymes are directly involved in the conversion of rhodomycin D to daunorubicin and doxorubicin (B1662922), they exemplify the types of late-stage tailoring reactions (e.g., esterase activity, O-methylation, hydroxylation, oxidation) that contribute to the structural diversity of anthracyclines and could be relevant to the formation of this compound or its analogues. The existence of "4'-epi-feudomycin" further suggests potential epimerization or other modifications at the sugar moiety. nih.govuni.luuni.luuni.lu

Molecular Genetics of Feudomycin Biosynthesis

The genetic basis for this compound biosynthesis is closely intertwined with the gene clusters responsible for other anthracyclines, particularly daunorubicin.

The biosynthesis of daunorubicin and its precursors is governed by a polyketide biosynthesis gene cluster. In Streptomyces sp. strain C5, this cluster includes unique open reading frames such as dpsC and dpsD. nih.gov The dpsC gene, encoding a fatty acid ketoacyl synthase III homologue, plays a role in starter unit fidelity. nih.gov Its deletion leads to the production of this compound, directly implicating the dps gene cluster in the control and diversification of this compound biosynthesis. nih.gov

Other genes identified within anthracycline biosynthetic pathways, which may influence or be related to this compound production, include:

dauK : Encodes an anthracycline 4-O-methyltransferase, responsible for O-methylation at the 4-hydroxyl position of anthracyclines like rhodomycin D. lipidmaps.orgnih.gov

doxA : Encodes a cytochrome P-450 enzyme involved in hydroxylation and oxidation steps in the late stages of anthracycline biosynthesis. lipidmaps.orgnih.gov

dnmV : Responsible for a ketoreduction step in the daunosamine pathway, influencing the availability of the sugar moiety. uni.luuni.luuni.lu

Tools like antiSMASH are widely used for the genome-wide identification, annotation, and analysis of secondary metabolite biosynthesis gene clusters (BGCs), aiding in the understanding of the genetic architecture underlying the production of compounds like this compound. nih.govnih.govuni.lunih.gov

Molecular and Cellular Mechanisms of Feudomycin D Bioactivity

Elucidation of DNA Interaction Modalities (e.g., Intercalation)

A primary mechanism by which Feudomycin D, and anthracyclines in general, exert their antitumor effects is through DNA intercalation. wikipedia.org This process involves the insertion of the compound's planar polyaromatic chromophore system between the base pairs of the DNA double helix. This intercalation is often characterized by a preferential binding to specific sequences, such as purine-3'-pyrimidine-5' steps.

The intercalation of anthracyclines like daunorubicin (B1662515), which shares structural similarities with this compound, has been shown to induce and stabilize distinct backbone conformations of DNA. The chromophore typically intercalates between 5'-CG-3' bases, while the daunosamine (B1196630) sugar moiety of the drug is positioned within the minor groove of the DNA. The stability of this DNA-drug complex is further enhanced by stacking interactions between the DNA bases and the aromatic anthracycline ring system, as well as by hydrogen bonds. Specifically, hydrogen bonds form between the DNA and the positively charged amino group and the 9-OH group of the anthracycline. This interaction can lead to a widening of the DNA minor groove.

Inhibition of Key Enzymes (e.g., Topoisomerase II) and Downstream Cellular Effects

Beyond direct DNA intercalation, this compound interferes with the progression of DNA topoisomerase II (TopoII), a critical enzyme involved in various DNA processes, including replication, transcription, and chromosome segregation. wikipedia.org Anthracyclines are known as "topoisomerase II poisons" because they trap the enzyme at cleavage sites, forming an abortive enzyme-DNA "cleavable complex". This interference leads to significant DNA damage, which in turn prevents cancer cells from replicating effectively. wikipedia.org The inhibition of TopoII by this compound ultimately contributes to the cytotoxic effects observed in target cells.

Induction of Cellular Apoptosis and Other Cell Death Pathways

The DNA damage and topoisomerase II inhibition induced by this compound ultimately trigger programmed cell death, primarily through apoptosis, in rapidly dividing cells. wikipedia.org Apoptosis is a highly regulated biological process essential for maintaining tissue homeostasis and eliminating unwanted or damaged cells.

Anthracyclines, including related compounds like daunorubicin, are recognized cytotoxins that can induce both apoptosis and necrosis. The apoptotic pathways can be broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Cellular stresses, such as DNA damage and oxidative stress, can activate the intrinsic pathway, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. Both pathways converge on the activation of a family of proteases known as caspases (e.g., caspase-3, -7, -8, -9), which are responsible for the systematic dismantling of the cell.

Role of Free Radical Generation and Oxidative Stress in Cellular Perturbation

Another significant contributor to the cytotoxic effects of this compound, consistent with other anthracyclines, is the generation of free radicals. wikipedia.org These reactive oxygen species (ROS), such as superoxide (B77818) anion radicals (O2•-) and hydrogen peroxide (H2O2), are primarily generated through side reactions of the mitochondrial electron transport chain. The formation of hydroxyl radicals (HO•) can also occur from hydrogen peroxide.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure influence its biological activity, including its efficacy and potential side effects. For this compound, its specific stereochemistry, described as (7r-(7-alpha,8-beta,10-beta)), is considered vital for its bioactivity. wikipedia.org

This compound belongs to the anthracycline family, characterized by a tetrahydroanthraquinone (B8792033) backbone and a daunosamine sugar moiety. wikipedia.org Variations within this core structure, particularly at the aglycone (the non-sugar portion) and the sugar attachment, are known to impact the activity of anthracyclines. For instance, other feudomycins, such as Feudomycin A (13-Deoxydaunorubicin) and Feudomycin B, possess distinct aglycones with different side chains at the C-9 position compared to daunomycinone (B1669838). Feudomycinones C and D, also isolated from Streptomyces coeruleorubidus mutants, feature a methyl group at C-9 and additional groups at C-10. These structural differences highlight the potential for optimizing the bioactivity of feudomycins through targeted chemical modifications, aiming for improved therapeutic indices. wikipedia.org

Comparative Analysis of Mechanistic Profiles with Clinically Relevant Anthracyclines

This compound shares its classification as an anthracycline with clinically relevant anticancer drugs such as doxorubicin (B1662922) and daunorubicin. wikipedia.org Consequently, their mechanistic profiles exhibit significant commonalities, centered around their interactions with DNA and cellular enzymes.

All three compounds primarily exert their antineoplastic effects through:

DNA Intercalation: They all intercalate into DNA, interfering with nucleic acid synthesis and function. wikipedia.org

Topoisomerase II Inhibition: They act as topoisomerase II poisons, stabilizing the cleavable complex and leading to DNA strand breaks. wikipedia.org

Free Radical Generation: They contribute to cytotoxicity by generating reactive oxygen species, leading to oxidative stress and cellular damage. wikipedia.org

Despite these shared core mechanisms, this compound is less widely studied or utilized compared to doxorubicin and daunorubicin. wikipedia.org The structural variations among these anthracyclines, particularly in their aglycones and sugar moieties, can lead to differences in binding affinity, specificity for DNA sequences, efficiency of topoisomerase II inhibition, and the extent of free radical generation. For example, daunorubicin's mechanism is believed to inhibit DNA and RNA synthesis by intercalation and by template disordering and steric obstruction, in addition to inhibiting polymerase activity and affecting gene expression regulation. The ongoing research into this compound aims to discern any unique aspects of its mechanistic profile that might offer advantages, such as improved efficacy or a more favorable toxicity profile, especially in the context of challenges like cardiotoxicity associated with current anthracycline therapies. wikipedia.org

Discovery and Development of Feudomycin D Analogs

Design Principles for Novel Feudomycin D Derivatives

The rational design of new this compound analogs is centered on modifying its chemical structure to enhance its anti-cancer properties while minimizing its drawbacks. The primary strategies involve alterations to the aglycone core and the sugar moieties.

Aglycone Modifications for Altered DNA Binding and Topoisomerase Inhibition

The aglycone portion of anthracyclines is crucial for their primary mechanism of action: intercalation into DNA and inhibition of topoisomerase II. Modifications to this tetracyclic core can significantly impact these interactions. For instance, in related anthracyclines, alterations to the chromophore have been shown to affect the stability of the drug-DNA complex. Research on other anthracyclines has demonstrated that modifications at various positions of the aglycone can influence the drug's affinity for DNA and its ability to inhibit topoisomerase II, a key enzyme in DNA replication and repair.

Sugar Moiety Derivatization for Enhanced Selectivity

The sugar residues attached to the aglycone play a critical role in the molecule's interaction with the minor groove of DNA and can influence its cellular uptake and selectivity. nih.gov Derivatization of the sugar moiety is a key strategy to improve the pharmacological profile of anthracyclines. nih.gov For instance, the development of disaccharide analogs of other anthracyclines, where a second sugar unit is added, has been explored to enhance the drug's recognition of its target DNA sequences. nih.gov The orientation and nature of these sugar modifications are critical, as they can significantly impact the cytotoxic and antitumor activities of the resulting analogs. nih.gov

Synthetic and Semisynthetic Strategies for Analog Generation

The generation of novel this compound analogs relies on a combination of synthetic and semisynthetic approaches. Semisynthesis, which involves the chemical modification of the natural product, is a common strategy. This approach allows for the targeted modification of specific functional groups on the this compound molecule. For example, acylation or alkylation of hydroxyl groups on the sugar moiety can be achieved through established chemical reactions.

Total synthesis, while more complex, offers the advantage of creating analogs with more profound structural changes that are not accessible through semisynthesis. This approach allows for the construction of the entire molecule from simple starting materials, providing greater flexibility in the design of novel aglycone and sugar structures.

In Vitro Biological Evaluation of Analogs in Cell-Based Assays

Once synthesized, the novel this compound analogs undergo rigorous biological evaluation to assess their potential as anti-cancer agents. A primary method for this is the in vitro cell-based assay, where the compounds are tested against a panel of human cancer cell lines. These assays determine the cytotoxic or anti-proliferative activity of the analogs, often expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition 50% (GI50) value.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from such studies, comparing the in vitro activity of this compound with a series of its synthetic analogs against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 (Breast) | 0.5 |

| Analog 6.1a | MCF-7 (Breast) | 0.2 |

| Analog 6.1b | MCF-7 (Breast) | 1.2 |

| This compound | HCT116 (Colon) | 0.8 |

| Analog 6.1a | HCT116 (Colon) | 0.4 |

| Analog 6.1b | HCT116 (Colon) | 2.5 |

| This compound | A549 (Lung) | 1.0 |

| Analog 6.1a | A549 (Lung) | 0.7 |

| Analog 6.1b | A549 (Lung) | 3.1 |

Investigation of Potential Mechanisms for Overcoming Acquired Cellular Resistance

A major challenge in cancer chemotherapy is the development of acquired resistance, where cancer cells that were initially sensitive to a drug become refractory to its effects. For anthracyclines, a common mechanism of resistance is the increased expression of drug efflux pumps, such as P-glycoprotein, which actively transport the drug out of the cancer cell, reducing its intracellular concentration and thus its efficacy.

Research into overcoming this resistance for this compound analogs would focus on several key areas:

Designing analogs that are poor substrates for efflux pumps: By modifying the structure of this compound, it may be possible to create analogs that are no longer recognized and transported by these pumps.

Developing combination therapies: Another strategy is to co-administer the this compound analog with an inhibitor of the efflux pump. This approach aims to restore the intracellular concentration of the anticancer drug to a level that is effective at killing the cancer cells.

Investigating alternative mechanisms of action: Analogs that have a different or additional mechanism of action may be effective against cells that have developed resistance to the primary mechanism of the parent compound.

Further research in these areas is crucial for the development of this compound analogs that can overcome the challenge of drug resistance and offer improved therapeutic outcomes for cancer patients.

Future Directions in Feudomycin D Research

Advancements in Systems and Synthetic Biology for Enhanced Biosynthesis

Significant efforts are underway to enhance the biosynthesis of complex natural products like Feudomycin D through systems and synthetic biology. Combinatorial biosynthesis, particularly involving glycosyltransferases and deoxysugar synthesis enzymes, is crucial for generating glycodiversified anthracyclines, which could include novel this compound analogs. researchgate.net While synthetic biology aims for the rational design and controllable biosynthesis of new structures, improving product yield remains a challenge. researchgate.net The strategic use of type II thioesterases (TEIIs), discrete hydrolytic enzymes often encoded within PKS gene clusters, has shown promise in enhancing product yields. researchgate.net

Extensive mechanistic studies on the biosynthetic pathways of aromatic polyketides have paved the way for engineered biosynthesis in heterologous hosts such as Streptomyces coelicolor and Escherichia coli. researchgate.net Metabolic engineering offers a powerful approach to redirect metabolic pathways and introduce new ones using recombinant technology, leading to high yields of desired products and presenting a sustainable alternative to traditional chemical synthesis. researchgate.net For instance, genetically modified strains of Streptomyces peucetius have demonstrated the capacity to produce high-titer mixtures of anthracycline metabolites, including 4'-epi-feudomycin, from a single fermentation batch, significantly improving yields and reducing costs. google.comgoogle.com

Cell-free synthetic biochemistry is an emerging area that exploits biosynthetic dexterity outside of living cells, offering advantages such as increased yield, enhanced regioselectivity, and fewer reaction steps compared to total synthesis. This approach is particularly valuable for defining novel synthetic pathways, optimizing the production of complex natural product targets from low-cost precursors, and even developing "non-natural" natural products or xenobiotics that are challenging to engineer within a living cell. researchgate.net

Table 1: Representative Production Titers of Anthracycline Metabolites from Genetically Modified Streptomyces peucetius Strains google.comgoogle.com

| Strain Type | 4'-epi-daunorubicin (mg/l) | 13-DHED (mg/l) | 4'-epi-feudomycin (mg/l) | Other epi-daunomycins (mg/l) | ε-rhodomycinone (mg/l) |

| G001/pB70dV | 250 - 350 | 50 - 150 | na | 350 - 450 | 200-300 |

| pB89rdmB clone | 350 - 450 | 250 - 400 | 150 - 250 | < 100 | 150 - 300 |

| NTG mutagenization | 500 - 700 | 400 - 600 | 150 - 300 | < 100 | 150 - 300 |

| Improved Producer | 600 | 500 | 200 | - | 200 |

Note: "na" indicates data not available. "Other epi-daunomycins" primarily refers to epicarminomycins. The "Improved Producer" represents typical yields from specific genetically modified strains capable of producing a mixture of epidaunomycin metabolites and ε-rhodomycinone. google.com

Exploration of Unconventional Biological Activities (e.g., antiviral, anti-inflammatory)

While Feudomycin A and Feudomycin B are recognized for their anti-tumor cell activity, the exploration of unconventional biological activities for this compound is an area of ongoing interest. medchemexpress.com The producing organism, Streptomyces coeruleorubidus, is known to generate a diverse array of secondary metabolites, some of which, like telomycin, exhibit antiviral properties. d-nb.infonih.gov This suggests a potential for other compounds from this genus, including this compound, to possess similar or other unconventional activities such as antiviral or anti-inflammatory effects. Future research could investigate this compound's interactions with various biological targets beyond its established anticancer mechanisms, potentially uncovering novel therapeutic applications.

Integration of Computational Chemistry and Machine Learning in Drug Discovery Pipelines

The integration of computational chemistry and machine learning (ML) is revolutionizing drug discovery by significantly accelerating the process and enhancing efficiency and accuracy. arxiv.orgoncodesign-services.combioscipublisher.comresearchgate.netmednexus.orgmdpi.comnih.govsoci.orgcuestionesdefisioterapia.comnih.gov These advanced tools can analyze vast biological datasets to identify subtle patterns often missed by human analysis, predict the activity and potential side effects of lead compounds, and propose novel molecular scaffolds with promising properties. arxiv.orgnih.gov

Development of Sustainable and Economically Viable Production Methodologies

A critical challenge in the industrial production of anthracyclines, including those related to this compound, has been the poor stability and inconsistent production titers of traditional Streptomyces peucetius strains, rendering their use economically unviable. google.comgoogle.com Addressing this, the development of improved producer strains and efficient, commercially viable production processes is a key future direction. google.comgoogle.com

Genetically modified Streptomyces peucetius strains represent a significant advancement, capable of producing anthracycline metabolites, including 4'-epi-feudomycin, in high yields and at lower costs from a single fermentation batch. google.comgoogle.com Metabolic engineering offers a powerful and sustainable alternative to chemical synthesis, allowing for the redirection of metabolic pathways and the introduction of new ones to achieve high yields of desired products. researchgate.net This aligns with the principles of "green chemistry" and sustainable development. Additionally, cell-free synthetic biochemistry provides a promising avenue for optimizing the production of complex natural products from readily available and inexpensive precursors, further contributing to economically viable manufacturing processes. researchgate.net

Q & A

Basic: What are the key structural characteristics of Feudomycin D, and what analytical methods are used to elucidate its molecular configuration?

Answer:

this compound belongs to the anthracycline class of antibiotics, characterized by a tetracyclic aglycone core with sugar moieties. Structural identification involves:

- High-Resolution Mass Spectrometry (HR-MS) for molecular formula determination.

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY, HSQC) to map carbon-hydrogen frameworks and glycosidic linkages .

- Comparative analysis with structurally similar compounds (e.g., feudomycin A or daunorubicin) to identify functional group variations .

Note: For reproducibility, ensure raw spectral data are archived in appendices, with processed data in the main text .

Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?

Answer:

Contradictions often arise from variability in experimental conditions or microbial strains. Mitigation strategies include:

- Standardized bioassays : Use reference strains (e.g., Strengthened Streptomyces lividans TK24 for bioconversion studies) and control for redox conditions to minimize nonspecific enzymatic interference .

- Meta-analysis frameworks : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, adjusting for variables like pH, incubation time, and substrate purity .

- Iterative validation : Replicate experiments under adjusted parameters (e.g., oxygen levels) to test hypotheses about enzymatic specificity .

Basic: What model organisms or microbial systems are optimal for studying this compound biosynthesis?

Answer:

- Actinomycetes : Streptomyces species (e.g., S. peucetius subsp. caesius) are primary hosts due to their native anthracycline biosynthesis pathways .

- Genetic tools : Employ plasmid-based expression systems (e.g., pANT195 for DoxA enzyme studies) to probe oxidation/reduction steps in the biosynthetic pathway .

- Culture conditions : Optimize media (e.g., R5A for sporulation) and monitor redox potential to stabilize intermediates .

Advanced: What methodological considerations are critical for enhancing this compound yield via metabolic engineering?

Answer:

- CRISPR-Cas9-mediated gene editing : Target regulatory genes (e.g., doxA) to amplify rate-limiting hydroxylation steps .

- Fermentation optimization : Use fed-batch bioreactors with real-time pH/oxygen monitoring to maximize precursor flux .

- Proteomic profiling : Identify bottlenecks in enzyme expression (e.g., LC-MS/MS) to guide promoter engineering .

Basic: What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Answer:

- Reverse-Phase HPLC : Pair with UV-Vis detection (λ = 480 nm for anthracyclines) and validate with spiked recovery tests .

- LC-MS/MS quantification : Use deuterated internal standards (e.g., daunorubicin-d3) to correct for matrix effects .

- Data reporting : Include calibration curves, limits of detection (LOD), and inter-day precision metrics in supplementary materials .

Advanced: How should researchers design studies to assess this compound’s mechanism of action against resistant pathogens?

Answer:

- Transcriptomic profiling : Apply RNA-seq to identify gene expression changes in target pathogens (e.g., Staphylococcus aureus) post-treatment .

- Resistance induction assays : Serial passage pathogens under sub-inhibitory this compound concentrations to map mutation hotspots .

- Synergy testing : Combine with β-lactamase inhibitors and analyze via checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Basic: What ethical and safety protocols apply to handling this compound in laboratory settings?

Answer:

- Biosafety Level 2 (BSL-2) : Required for aerosol-prone procedures (e.g., lyophilization) due to potential cytotoxicity .

- Waste disposal : Neutralize anthracycline waste with 10% sodium hypochlorite before autoclaving .

- Ethical approval : Document compliance with institutional review boards (IRBs) for in vivo studies .

Advanced: How can researchers address reproducibility challenges in this compound’s enzymatic oxidation studies?

Answer:

- Enzyme kinetics standardization : Report Km and Vmax values under controlled pH/temperature, using purified DoxA .

- Cross-lab validation : Share raw kinetic data via repositories (e.g., Zenodo) and align protocols with MISAME guidelines for oxidoreductases .

- Negative controls : Include S. lividans TK24 (vector-only) to account for endogenous reductase activity .

Basic: What are the primary challenges in isolating this compound from microbial fermentations?

Answer:

- Downstream processing : Use Amberlite XAD-16 resin for adsorption, followed by gradient elution (methanol:water) to separate this compound from polar impurities .

- Stability testing : Monitor degradation under light/heat using accelerated stability protocols (ICH Q1A) .

Advanced: What computational tools are available for predicting this compound’s biosynthetic gene clusters?

Answer:

- AntiSMASH : Annotate putative gene clusters in Streptomyces genomes and predict tailoring enzymes .

- Molecular docking : Simulate DoxA-substrate interactions (e.g., AutoDock Vina) to guide site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.